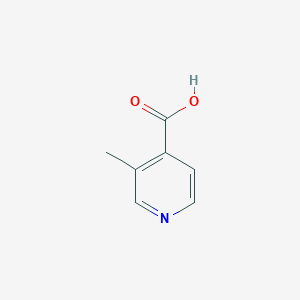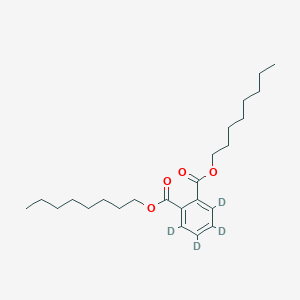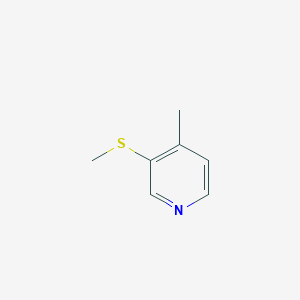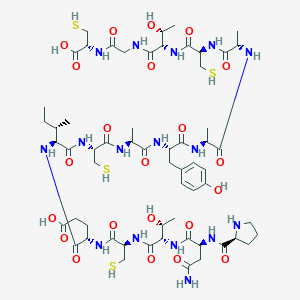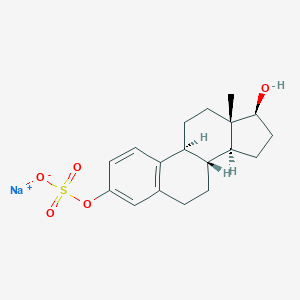
Natrium-17β-Östradiol-sulfat
Übersicht
Beschreibung
Sodium 17beta-estradiol sulfate, also known as sodium estradiol sulfate, is a natural, endogenous steroid and an estrogen ester. It is a derivative of 17beta-estradiol, a potent estrogen hormone. This compound is biologically inactive but can be converted into estradiol by the enzyme steroid sulfatase, making it a significant reservoir of estradiol in various tissues .
Wissenschaftliche Forschungsanwendungen
Sodium 17beta-estradiol sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various estrogenic compounds.
Biology: Studied for its role in estrogen metabolism and its effects on cellular processes.
Medicine: Investigated for its potential in hormone replacement therapy and its role in breast cancer biology.
Industry: Used in the formulation of pharmaceutical products containing estrogenic compounds.
Wirkmechanismus
Target of Action
Sodium 17beta-estradiol sulfate, also known as 17β-Estradiol 3-sulfate sodium, is a neuroactive estrogen . Its primary targets are estrogen receptors (ERs) . These receptors play a crucial role in the physiology and pathophysiology of various tissues, including the heart .
Mode of Action
The compound interacts with its targets, the estrogen receptors, resulting in a series of changes. It is biologically inactive on its own but can be converted by steroid sulfatase into estradiol, a potent estrogen . This conversion leads to an equilibrium between the two steroids in various tissues .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to up-regulate energy metabolic pathways . In particular, 17β-estradiol stimulates glycolytic metabolism . Additionally, it is involved in the regulation of cardiac calcium (Ca 2+) ion channels and mitochondrial function , which are crucial for adequate heart function and maintaining cardiovascular health .
Pharmacokinetics
It is known that when used for oral or intramuscular administration, estradiol is commonly synthesized as a pro-drug ester due to its low oral bioavailability . This suggests that the compound’s ADME properties and their impact on bioavailability may be similar to those of estradiol.
Result of Action
The molecular and cellular effects of Sodium 17beta-estradiol sulfate’s action are diverse. It has been implicated in the regulation of cardiac mitochondrial function and Ca 2+ ion channels, thus affecting contractility . Moreover, it has been found to have vasoprotective properties .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, it has been found that the compound can be degraded in wastewater . Moreover, it has been suggested that establishing national and international standards with detailed guidelines for advanced treatment systems is crucial to mitigate global pollution by estrogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 17beta-estradiol sulfate typically involves the sulfonation of 17beta-estradiol. This process can be achieved by reacting 17beta-estradiol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the formation of the sulfate ester .
Industrial Production Methods
Industrial production of sodium 17beta-estradiol sulfate involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization and filtration techniques to obtain the final compound in its sodium salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 17beta-estradiol sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form 17beta-estradiol and sulfuric acid.
Reduction: It can be reduced to 17beta-estradiol using reducing agents like lithium aluminum hydride.
Oxidation: It can undergo oxidation to form estrone sulfate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Hydrolysis: 17beta-estradiol and sulfuric acid.
Reduction: 17beta-estradiol.
Oxidation: Estrone sulfate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estrone sulfate: Another estrogen sulfate ester, which also serves as a reservoir for active estrogens.
Estriol sulfate: A less potent estrogen sulfate ester compared to estradiol sulfate.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with higher bioavailability and resistance to metabolism.
Uniqueness
Sodium 17beta-estradiol sulfate is unique due to its high potency as an estrogen precursor and its significant role in maintaining estrogen levels in tissues. Unlike other estrogen sulfates, it has a higher conversion rate to active estradiol, making it a crucial compound in estrogen metabolism .
Eigenschaften
IUPAC Name |
sodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJQCTISQYSLPF-CMZLOHJFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964483 | |
| Record name | Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4999-79-5 | |
| Record name | Estradiol-3-sulfate, sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004999795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17b)-, 3-(hydrogen sulfate), sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 17.BETA.-ESTRADIOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM8TR56GZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


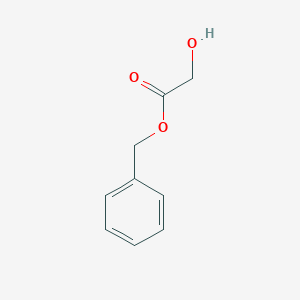

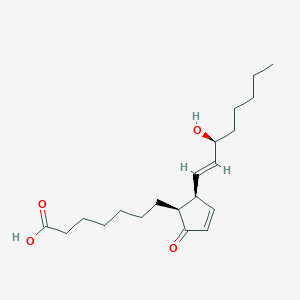
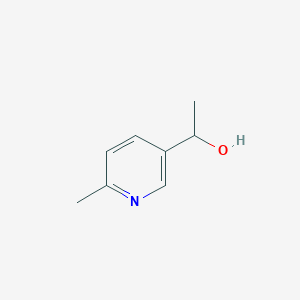
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
